molecular formula C58H78N14O14 B12115710 2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

Cat. No.: B12115710
M. Wt: 1195.3 g/mol
InChI Key: AYARWZFGXHSQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex oligopeptide derivative characterized by:

  • Multiple amino acid residues: Including 2,6-diaminohexanoyl, 3-(1H-indol-3-yl)propanoyl, and 3-(4-hydroxyphenyl)propanoyl moieties.
  • Functional groups: Hydroxybutanoyl, acetyl, and oxopentanoyl segments contribute to its solubility and reactivity .

Properties

IUPAC Name

2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H78N14O14/c1-30(2)49(58(85)86)71-54(81)42(20-22-47(62)76)67-56(83)45(26-34-28-64-40-14-7-5-11-37(34)40)69-55(82)43(24-32-15-17-35(74)18-16-32)68-53(80)41(19-21-46(61)75)66-48(77)29-65-52(79)44(25-33-27-63-39-13-6-4-10-36(33)39)70-57(84)50(31(3)73)72-51(78)38(60)12-8-9-23-59/h4-7,10-11,13-18,27-28,30-31,38,41-45,49-50,63-64,73-74H,8-9,12,19-26,29,59-60H2,1-3H3,(H2,61,75)(H2,62,76)(H,65,79)(H,66,77)(H,67,83)(H,68,80)(H,69,82)(H,70,84)(H,71,81)(H,72,78)(H,85,86)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYARWZFGXHSQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H78N14O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of intermediate compounds, which are then coupled together through peptide bond formation. The reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate bond formation.

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used to study protein interactions and enzyme activity. Its structure mimics that of natural peptides, making it useful in biochemical assays.

Medicine

In medicine, this compound can be explored for its potential therapeutic properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Key Biological Activity Solubility/Synthesis Challenges Reference
Target Compound Oligopeptide with indole, hydroxyphenyl, and diaminohexanoyl groups Not explicitly stated Likely poor solubility in common solvents
2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid Pentapeptide (Lys-Val-Ile-Leu-Phe) Hydra peptide fragment Water-soluble due to shorter chain
(S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-1H-indol-3-yl)propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl)propanoic acid Indole-phenoxyacetic acid hybrid with guanidine groups Antifungal (24 mm inhibition) Enhanced lipophilicity from aryl groups
Hydroxamate-based N-arylsulfonyl amino acid derivatives Sulfonyl and hydroxamate functional groups MMP-2 inhibition (anti-aging) Optimized for topical formulations

Key Findings

Structural Complexity vs. Bioactivity :

  • The target compound’s indole and hydroxyphenyl groups align with antifungal activity observed in structurally similar compounds (e.g., 24 mm inhibition against C. albicans in ’s analog) .
  • Compared to simpler peptides like Lys-Val-Ile-Leu-Phe (), the target’s extended backbone may confer higher target specificity but lower solubility .

Synthesis Challenges: highlights Friedel-Crafts acylation and hydrogenolysis as effective methods for synthesizing α-amino acid derivatives. However, the target compound’s branched structure may require advanced solid-phase peptide synthesis (SPPS) techniques .

Functional Group Influence: Hydroxamate-based derivatives () demonstrate how functional groups (e.g., sulfonyl) can modulate enzyme inhibition (e.g., MMP-2). The target’s diaminohexanoyl segment could similarly enhance binding to charged biological targets .

Solubility Limitations: notes that trifluoromethanesulfonic acid (TfOH) improves solubility for bulky amino acid derivatives. The target compound’s hydrophobicity from indole and phenyl groups may necessitate similar solvents .

Research Implications

  • Therapeutic Potential: The indole and hydroxyphenyl motifs suggest possible applications in antifungal or anticancer therapies, akin to ’s findings .
  • Synthetic Optimization : Leveraging Brønsted acids like TfOH () could streamline the synthesis of such complex peptides .
  • Comparative Limitations : Unlike hydroxamate derivatives (), the target compound lacks direct evidence of anti-aging activity, highlighting the need for targeted bioassays .

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